SFK1

Übersicht

Beschreibung

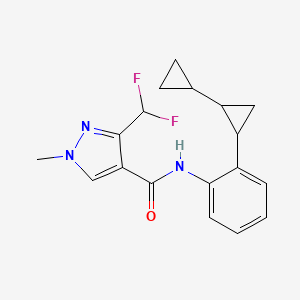

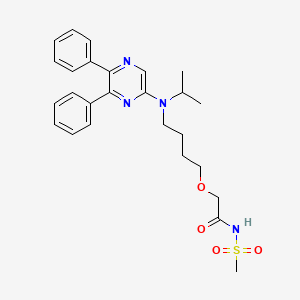

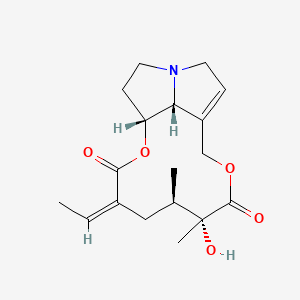

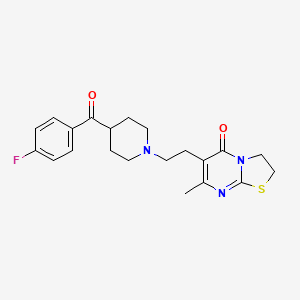

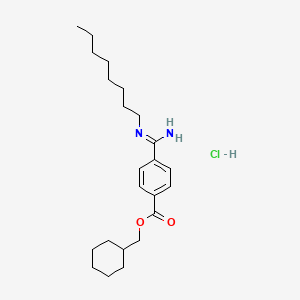

Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride, also known as SFK1, is a chemical compound with the empirical formula C23H37ClN2O2 . It has a molecular weight of 409.01 . This compound is also referred to as the Suppressor of FK-506 .

Physical And Chemical Properties Analysis

This compound is a solid form and has a solubility of 12 mg/mL in DMSO . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Rolle bei der Phospholipid-Asymmetrie

SFK1 spielt eine entscheidende Rolle bei der Aufrechterhaltung der Phospholipid-Asymmetrie in der Plasmamembran von Hefe . Es arbeitet in Verbindung mit Phospholipid-Flippasen, die für die Retention von Ergosterol in der Plasmamembran unerlässlich sind . Wenn die Funktion dieser Flippasen und this compound gestört ist, zeigt die Plasmamembran eine hohe Permeabilität und eine niedrige Dichte .

Beteiligung an der Ergosterol-Retention

Ergosterol ist eine wichtige Lipidkomponente der Plasmamembran in eukaryotischen Zellen . This compound ist zusammen mit Phospholipid-Flippasen für die Retention von Ergosterol in der Plasmamembran unerlässlich . In Abwesenheit von this compound wird Ergosterol nicht in der Plasmamembran zurückgehalten und reichert sich stattdessen in veresterter Form in Lipidtropfen an .

Rolle beim Pilzwachstum

Im filamentösen Pilz Penicillium roqueforti führte das Ausschalten des this compound-Gens zu einem verringerten apikalen Wachstum . Dies deutet darauf hin, dass this compound eine bedeutende Rolle beim Wachstum dieses Pilzes spielt .

Auswirkungen auf die Konidienkeimung

Das Ausschalten des this compound-Gens in Penicillium roqueforti fördert die Konidienkeimung . Dies zeigt, dass this compound möglicherweise eine Rolle bei der Regulation der Konidienkeimung in diesem Pilz spielt .

Rolle bei der osmotischen Stressantwort

Die Abschwächung der this compound-Expression sensibilisiert den Pilz für osmotischen Stress . Dies deutet darauf hin, dass this compound möglicherweise eine Rolle bei der Reaktion des Pilzes auf osmotischen Stress spielt .

Einfluss auf die Produktion sekundärer Metaboliten

Das Ausschalten des this compound-Gens erschöpft die Produktion der wichtigsten Sekundärmetabolite von Penicillium roqueforti, nämlich Roquefortin C, Andrastin A und Mycophenolsäure . Dies deutet darauf hin, dass this compound an der Regulation der Sekundärmetabolitenproduktion in diesem Pilz beteiligt sein könnte .

Wirkmechanismus

Target of Action

Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride, also known as SFK1, primarily targets the phospholipid asymmetry in the plasma membrane . It interacts with Por1p, a channel protein in the outer mitochondrial membrane . This interaction suggests that this compound may be localized to the mitochondria .

Mode of Action

This compound interacts with its targets to regulate phospholipid asymmetry at the plasma membrane . It has been suggested that this compound negatively regulates the transbilayer movement of phospholipids irrespective of direction . This unique mode of action contributes to the maintenance of phospholipid asymmetry in the plasma membrane .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to phospholipid asymmetry and sterol retention in the plasma membrane . Disruption of phospholipid asymmetry by this compound can lead to sterols being exposed on the cytoplasmic leaflet of the plasma membrane and actively transported to the endoplasmic reticulum by sterol transfer proteins .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of this compound and its potential as a therapeutic agent .

Result of Action

The action of this compound results in molecular and cellular effects such as decreased apical growth and promotion of conidial germination . It also affects cell wall integrity in fungi . Furthermore, the action of this compound leads to a dramatic increase in the permeability of the plasma membrane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in fungi, spore germination triggered by environmental factors can be influenced by the action of this compound . .

Safety and Hazards

Eigenschaften

IUPAC Name |

cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYYIJUCLTKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582033 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

678997-25-6 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SFK1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is SFK1 and what is its function?

A1: this compound (Src Family Kinase 1) is a protein belonging to the Src family of tyrosine kinases. This family of kinases plays crucial roles in signal transduction pathways regulating cell growth, differentiation, and survival [, , , ].

Q2: How does this compound interact with other proteins to carry out its function?

A2: this compound interacts with and activates PLCγ (Phospholipase C gamma) by phosphorylating it at the Y783 residue [, ]. This interaction has been observed during nuclear envelope formation in sea urchins and is suggested to be conserved in mammals [, , ].

Q3: What cellular processes are affected by this compound activity?

A3: this compound plays a critical role in nuclear envelope formation, specifically in the fusion of membrane vesicles during the process [, , ]. It has also been implicated in:* Male pronuclear envelope formation and fusion: this compound, along with PLCγ, promotes the fusion of male and female pronuclei during early embryogenesis [].* Plasma membrane phospholipid asymmetry: In yeast, this compound is involved in maintaining the asymmetrical distribution of phospholipids in the plasma membrane, which is essential for ergosterol retention and membrane integrity [, , , ].

Q4: What are the downstream effects of this compound-mediated PLCγ activation?

A4: this compound-mediated activation of PLCγ leads to the localized production of diacylglycerol (DAG) [, , ]. DAG is a fusogenic lipid, meaning it promotes the fusion of membranes. This localized production of DAG is crucial for:* Nuclear envelope assembly: DAG facilitates membrane fusion during the formation of the nuclear envelope [, , ].* Pronuclear fusion: DAG is essential for the fusion of male and female pronuclei during early embryogenesis [].

Q5: How is this compound studied in a laboratory setting?

A5: Researchers have used various techniques to study this compound, including:* Cell-free systems: Homogenates of activated sea urchin egg cytoplasm have been used to study the role of this compound in male pronuclear assembly and activation [].* Inhibitors: Specific SFK inhibitors like SU6656 have been used to investigate the role of this compound in various cellular processes [].* Imaging techniques: FRET-FLIM (Fluorescence Resonance Energy Transfer - Fluorescence Lifetime Imaging Microscopy) has been employed to study the interaction between this compound and PLCγ in living cells [].* Gene silencing: RNA interference (RNAi) technology has been used to silence the This compound gene in the filamentous fungus Penicillium roqueforti, revealing its role in growth, stress resistance, cell wall integrity, and secondary metabolite production [].

Q6: What is the significance of understanding this compound function?

A6: Understanding the roles of this compound in various cellular processes can provide valuable insights into:* Fertilization and early embryonic development: The role of this compound in nuclear envelope formation and pronuclear fusion makes it a potential target for understanding and addressing infertility issues.* Fungal biology and biotechnology: Studies on This compound in fungi can aid in developing strategies to improve fungal strains used in various biotechnological applications, including food production and fermentation [].* Membrane biology and lipid signaling: The involvement of this compound in regulating plasma membrane phospholipid asymmetry highlights its importance in maintaining membrane integrity and cell viability [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.